molecular formula C13H24Cl2N2S B4189302 N',N'-dimethyl-N-[(4-methylsulfanylphenyl)methyl]propane-1,3-diamine;dihydrochloride

N',N'-dimethyl-N-[(4-methylsulfanylphenyl)methyl]propane-1,3-diamine;dihydrochloride

Cat. No.: B4189302
M. Wt: 311.3 g/mol
InChI Key: QSBCWPRBJMZXPU-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride is an organic compound with a complex structure. It is characterized by the presence of a benzyl group substituted with a methylthio group, and a 1,3-propanediamine backbone with dimethyl substitutions. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride typically involves multiple steps. One common method includes the alkylation of 1,3-propanediamine with 4-(methylthio)benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines.

    Substitution: Benzyl derivatives with different substituents.

Scientific Research Applications

N,N-dimethyl-N’-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylthio group and the dimethylamino moiety can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-1,3-propanediamine: Lacks the benzyl and methylthio groups, making it less complex.

    N,N-dimethyl-N’-benzyl-1,3-propanediamine: Similar structure but without the methylthio substitution.

    N,N-dimethyl-N’-[4-(methylthio)phenyl]-1,3-propanediamine: Similar but with a phenyl group instead of a benzyl group.

Uniqueness

N,N-dimethyl-N’-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride is unique due to the combination of its benzyl group with a methylthio substitution and the 1,3-propanediamine backbone. This unique structure imparts specific chemical and biological properties that are not found in its simpler analogs.

Properties

IUPAC Name

N',N'-dimethyl-N-[(4-methylsulfanylphenyl)methyl]propane-1,3-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2S.2ClH/c1-15(2)10-4-9-14-11-12-5-7-13(16-3)8-6-12;;/h5-8,14H,4,9-11H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBCWPRBJMZXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCC1=CC=C(C=C1)SC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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